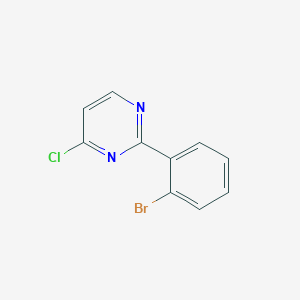

2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione

Descripción general

Descripción

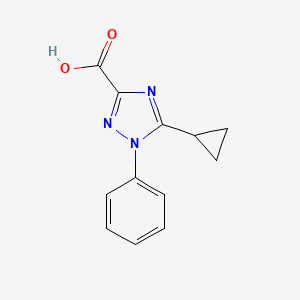

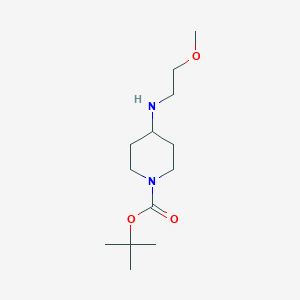

2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione (also known as 5-bromo-2-methylthiazolidine-4-carboxylic acid or BMTCA) is a heterocyclic organic compound and a derivative of thiazolidine. It has a wide range of applications in scientific research, from the synthesis of other compounds to the study of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

-

Application in Metal-Organic Frameworks (MOFs)

- Field : Physical Chemistry

- Summary : MOFs are a unique family of materials constructed by coordinating metal ions or clusters to bridging organic ligands . They are well known for their intricate structures, and exceptional gas adsorption properties .

- Methods : Raman spectroscopy is used to probe the structure, guest adsorption, catalytic activity, and reaction mechanisms of MOFs . This technique provides real-time information about the different processes and associated structural changes in MOFs .

- Results : The application of Raman spectroscopy in MOFs has helped the research community in identifying the adsorption sites, defect sites, structural or spin transitions, reaction centers, intermediates, etc .

-

Application in Palladium Extraction

- Field : Environmental Science

- Summary : “2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione” has been used in the modification of magnetic nanoparticles coated with sodium dodecyl sulfate for the extraction of palladium .

- Methods : The compound is used to modify magnetic nanoparticles, which are then used in a dispersive-magnetic solid-phase extraction process .

- Results : The modified nanoparticles have been successfully used to extract palladium from soil samples .

- Application in Drug Synthesis

- Field : Pharmaceutical Chemistry

- Summary : Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs . “2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione” could potentially be used in the synthesis of these drugs .

- Methods : The compound could be used in the synthesis of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .

- Results : The stereostructures of the synthesized isomers have been researched .

- Application in AI Content Detection

- Field : Artificial Intelligence

- Summary : The application of artificial intelligence (AI) in academic writing has raised concerns regarding accuracy, ethics, and scientific rigour . Some AI content detectors may not accurately identify AI-generated texts, especially those that have undergone paraphrasing . Therefore, there is a pressing need for efficacious approaches or guidelines to govern AI usage in specific disciplines .

- Methods : This study compared the accuracy of mainstream AI content detectors and human reviewers in detecting AI-generated rehabilitation-related articles with or without paraphrasing .

- Results : The study found that some AI detectors correctly detected 100% of AI-generated and AI-rephrased texts .

Propiedades

IUPAC Name |

2-(5-bromo-2-methylphenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-8-3-4-9(11)7-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMBIPANMJYCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)

![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)

![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)